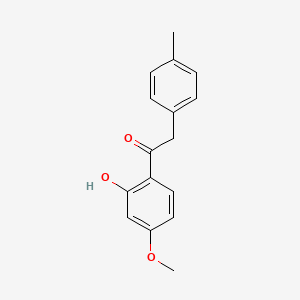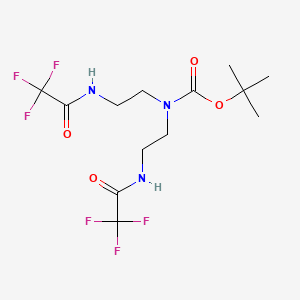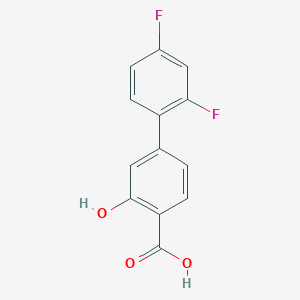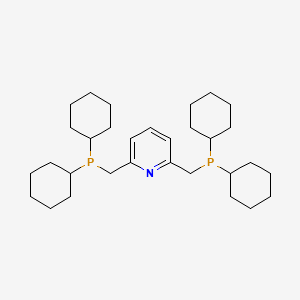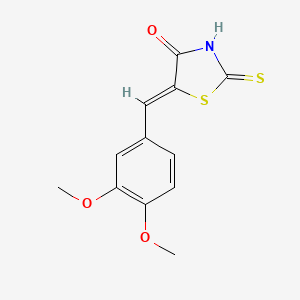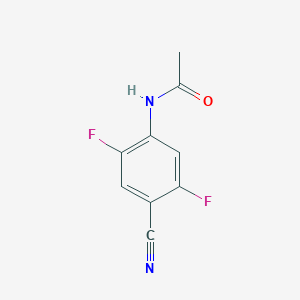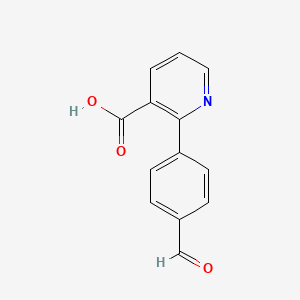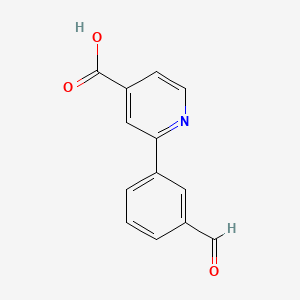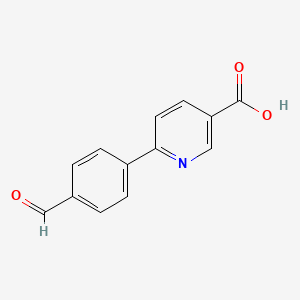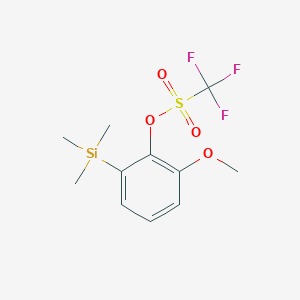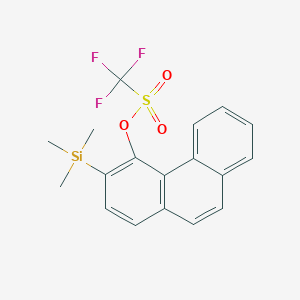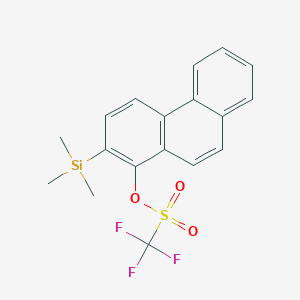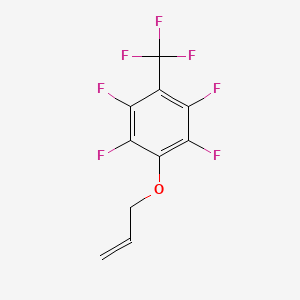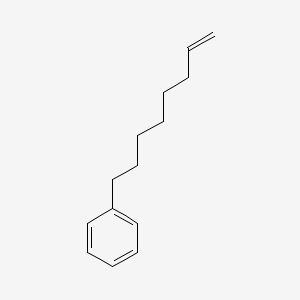
Oct-7-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-enylbenzene: , also known as 1-phenyl-1-heptene, is a chemical compound with the molecular formula C14H18. This unsaturated hydrocarbon is a colorless liquid with a sweet floral odor. It finds extensive applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Oct-7-enylbenzene can be synthesized through a Grignard reaction. This involves reacting an alkenyl halide with metal magnesium to form a Grignard reagent, which is then reacted with a benzyl halide derivative . The reaction typically requires an organic solvent and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: : In industrial settings, the synthesis of this compound often involves large-scale Grignard reactions. The process is optimized for high yields, selectivity, and purity. Continuous addition of reactants and removal of products can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: : Oct-7-enylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: : Oct-7-enylbenzene is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical intermediates.
Biology and Medicine:
Industry: : In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its sweet floral odor makes it a valuable component in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of oct-7-enylbenzene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Styrene: Another unsaturated hydrocarbon with a similar structure but with a vinyl group instead of an alkenyl group.
Phenylpropene: Similar structure but with a shorter carbon chain.
Phenylbutene: Similar structure but with a different position of the double bond.
Uniqueness: : Oct-7-enylbenzene’s unique combination of a phenyl group and a heptene chain gives it distinct chemical properties, such as its sweet floral odor and reactivity in various chemical reactions. This makes it valuable in specific industrial and research applications.
Properties
IUPAC Name |
oct-7-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h2,7,9-10,12-13H,1,3-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRBWCTSVDCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
